molecular formula C21H18Cl2N4OS B2764347 5-((3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-46-7

5-((3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2764347
CAS RN: 869344-46-7
M. Wt: 445.36
InChI Key: HCQHBQYRSUVCBI-UHFFFAOYSA-N
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Description

5-((3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H18Cl2N4OS and its molecular weight is 445.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research into 1,2,4-triazole derivatives and related compounds has shown that these molecules exhibit significant antimicrobial activities. The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial efficacy against various microorganisms highlights the potential of these compounds in developing new antimicrobial agents. These compounds, through various synthetic pathways, exhibit good to moderate activities against tested microorganisms, indicating their potential in addressing drug-resistant bacterial infections (Bektaş et al., 2007).

Synthetic Methodologies

Research on triazole and isoquinoline derivatives has developed efficient synthetic methodologies for creating complex molecular architectures. For instance, the synthesis of 5-aryl-3-(aryl)-[1,2,4]triazolo[3,4-a]isoquinolines through oxidative cyclization demonstrates an innovative, metal-free approach to intramolecular C–N bond formation. This method employs hypervalent iodine reagents, facilitating the construction of complex heterocyclic compounds with potential biological activities (Manivel et al., 2015).

Organic Electronics and Optoelectronics

The study of oligothiophene-b-oligoquinoline-b-oligothiophene triblock co-oligomers offers insights into their application in organic electronics and optoelectronics. These compounds exhibit efficient blue, green, and yellow emissions in organic light-emitting diodes (OLEDs), with high fluorescence quantum yields and solvatochromism. Their synthesis and photophysical properties suggest their utility in developing advanced materials for OLEDs and potentially other optoelectronic devices (Hancock et al., 2008).

properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4OS/c1-12-24-21-27(25-12)20(28)19(29-21)18(14-6-7-16(22)17(23)10-14)26-9-8-13-4-2-3-5-15(13)11-26/h2-7,10,18,28H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHBQYRSUVCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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